

Cross-Validation of ONO-TR-772 Effects with Genetic Models: A Comparative Guide

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Compound of Interest

Compound Name: **ONO-TR-772**

Cat. No.: **B15587138**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological effects of **ONO-TR-772**, a selective inhibitor of TREK-1 and TREK-2 potassium channels, with the phenotypes observed in genetic models targeting these channels. By cross-validating the data from pharmacological interventions and genetic manipulation, we aim to provide a comprehensive understanding of the on-target effects of **ONO-TR-772** and its therapeutic potential.

Introduction to ONO-TR-772 and TREK Channels

ONO-TR-772 is a potent and selective inhibitor of the two-pore domain potassium (K2P) channels TREK-1 (Kcnk2) and TREK-2 (Kcnk10)^[1]. These channels are widely expressed in the central nervous system and play a crucial role in regulating neuronal excitability. **ONO-TR-772** is central nervous system (CNS) penetrant and has demonstrated pro-cognitive effects in preclinical models^[1]. Genetic models, such as knockout mice for TREK-1 and TREK-2, are invaluable tools for validating the pharmacological effects of compounds like **ONO-TR-772** and understanding the physiological roles of their targets.

Comparative Data: Pharmacology vs. Genetic Models

The following tables summarize the key findings from studies on **ONO-TR-772** and other TREK modulators, and compare them with the phenotypes reported in TREK-1 and TREK-2 genetic

knockout (KO) mice.

Table 1: Cognitive Effects

Model/Compound	Experimental Paradigm	Observed Effect	Supporting Evidence
ONO-TR-772	MK-801-induced cognitive impairment (Novel Object Recognition)	Enhanced recognition memory	ONO-TR-772 dose-dependently reversed the cognitive deficit induced by MK-801, with a minimum effective dose (MED) of 10 mg/kg[1].
TREK-1 KO Mice	Novel Object Recognition	Recognition memory deficit	TREK-1 KO mice exhibit impaired performance in the novel object recognition task, indicating a role for TREK-1 in learning and memory[2][3].
TREK-2 KO Mice	Novel Object Recognition	Normal recognition memory	Mice lacking TREK-2 did not show significant deficits in the novel object recognition test[4][5].
TREK-1/TREK-2/TRAAK KO Mice	Novel Object Recognition	Normal recognition memory	Mice with a combined knockout of all three TREK subfamily members behaved similarly to wild-type controls in this task[4][5].

Interpretation: The pro-cognitive effects of the TREK-1/2 inhibitor **ONO-TR-772** align with the cognitive deficits observed in TREK-1 knockout mice. This suggests that the inhibition of TREK-1 by **ONO-TR-772** is the likely mechanism behind its memory-enhancing effects. The lack of a cognitive phenotype in TREK-2 KO mice in this specific paradigm suggests that TREK-1 is the primary target for this particular behavioral outcome.

Table 2: Electrophysiological Effects

Model/Compound	Measurement	Observed Effect	Supporting Evidence
ONO-TR-772	TREK-1/TREK-2 channel activity	Potent inhibition (IC ₅₀ = 15 nM for TREK-1)	ONO-TR-772 is a highly potent inhibitor of both TREK-1 and TREK-2 channels in electrophysiological assays[1].
TREK-1 KO Mice	Neuronal Excitability (Hippocampal CA1 Pyramidal Neurons)	Increased neuronal excitability	TREK-1 KO neurons show a depolarized membrane potential and increased input resistance, leading to heightened excitability[2].
TREK-1 KO Mice	Synaptic Plasticity (LTP in Hippocampal CA1)	Severely occluded Long-Term Potentiation (LTP)	The absence of TREK-1 impairs the induction of LTP, a cellular correlate of learning and memory[2].

Interpretation: The inhibitory action of **ONO-TR-772** on TREK-1 channels is expected to increase neuronal excitability, mirroring the phenotype of TREK-1 KO neurons. The seemingly contradictory finding of occluded LTP in TREK-1 KO mice, while **ONO-TR-772** has pro-cognitive effects, highlights the complex role of TREK-1 in synaptic plasticity. It is possible that the acute pharmacological inhibition of TREK-1 by **ONO-TR-772** has different functional consequences than the chronic developmental absence of the channel in a knockout model.

Experimental Protocols

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess recognition memory in rodents[6][7][8][9].

- Apparatus: An open-field arena.
- Habituation Phase: Mice are allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on the first day to acclimate to the environment.
- Training/Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined duration (e.g., 10 minutes).
- Testing Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.
- Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total time spent exploring both objects. A higher discrimination index indicates better recognition memory.

Patch-Clamp Electrophysiology

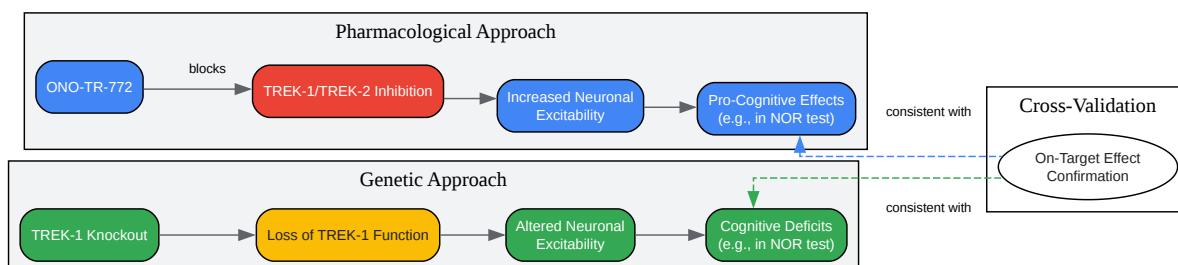
Patch-clamp electrophysiology is used to measure the activity of ion channels, such as TREK-1 and TREK-2, in individual neurons[10][11].

- Cell Preparation: Neurons expressing the target channels (either from primary cultures or cell lines) are prepared on a coverslip.
- Recording: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane. This allows for the measurement of small ionic currents flowing through the channels.
- Configurations:

- Whole-cell: The cell membrane within the pipette is ruptured, allowing for the measurement of the total current from all channels on the cell surface.
- Cell-attached: The seal is maintained, and currents from the channels within the patch of the membrane under the pipette are recorded.
- Inside-out: A patch of the membrane is excised, allowing for the application of substances to the intracellular side of the channels.
- Data Analysis: The amplitude, kinetics, and voltage-dependence of the recorded currents are analyzed to characterize the properties of the ion channels and the effects of compounds like **ONO-TR-772**.

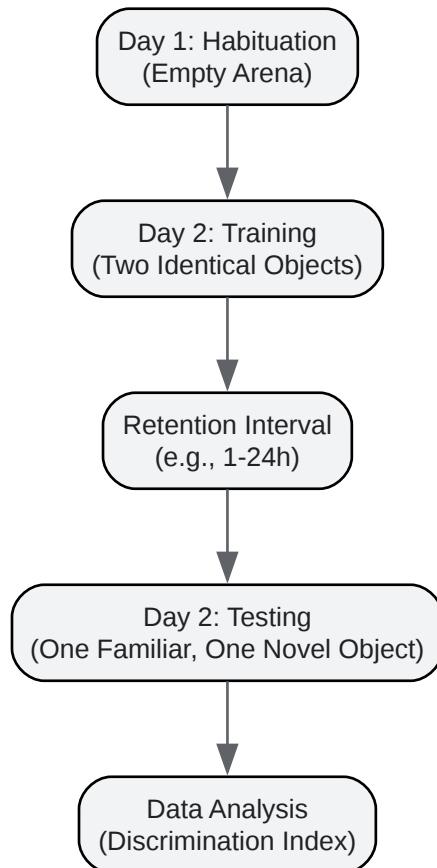
Visualizations

Signaling Pathway and Experimental Workflow



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Caption: Logical workflow for cross-validating **ONO-TR-772**'s effects.



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